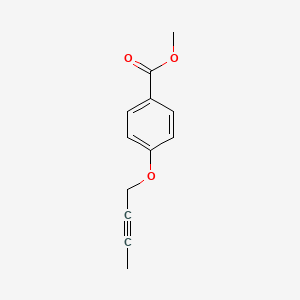

Methyl 4-but-2-ynyloxybenzoate

Description

Methyl 4-but-2-ynyloxybenzoate is a benzoate ester featuring a methyl ester group at the carboxylic acid position and a but-2-ynyloxy (propargyl ether) substituent at the para position of the aromatic ring. This structural motif combines the aromatic benzoate backbone with an alkyne-functionalized side chain, which may confer unique reactivity, such as participation in click chemistry or alkyne-specific transformations. While direct data on this compound are scarce in the provided evidence, its synthesis likely involves alkylation of 4-hydroxybenzoic acid derivatives with propargyl halides, followed by esterification—a method analogous to routes described for structurally related esters .

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 4-but-2-ynoxybenzoate |

InChI |

InChI=1S/C12H12O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,9H2,1-2H3 |

InChI Key |

LHJAVGPAVBFGKF-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCOC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Reactivity : The propargyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike halogenated derivatives (e.g., Methyl 4-chloro-2-fluorobenzoate) or methoxy-substituted analogs .

- Molecular Complexity: Diterpenoid esters like sandaracopimaric acid methyl ester exhibit significantly larger, rigid frameworks compared to simpler aromatic benzoates .

Physicochemical Properties

- Solubility : Propargyl ethers typically exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their alkyne moiety, whereas halogenated analogs (e.g., Methyl 4-chloro-2-fluorobenzoate) show higher polarity and water insolubility .

- Stability : Propargyl groups may introduce instability under acidic or oxidative conditions, unlike methoxy or halogen substituents .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing Methyl 4-but-2-ynyloxybenzoate, and how do they validate its structural integrity?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify ester (C=O stretch ~1700–1750 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functional groups. Confirm aromatic substitution patterns via FT-Raman spectroscopy , which resolves vibrational modes of the benzene ring (e.g., C-O-C asymmetric stretching at ~1250 cm⁻¹). Compare experimental data with computational geometry optimizations (e.g., density functional theory, DFT) to validate bond lengths and angles . For crystalline samples, X-ray crystallography (as in related benzoate esters) resolves spatial arrangements of substituents .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Employ a two-step esterification : (i) React 4-hydroxybenzoic acid with methyl chloride in the presence of a base (e.g., K₂CO₃) to form methyl 4-hydroxybenzoate. (ii) Introduce the but-2-ynyloxy group via nucleophilic substitution using propargyl bromide (but-2-ynyl bromide) under alkaline conditions. Use DMF as a solvent for enhanced reactivity, and monitor reaction progress via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) to isolate the product .

Q. What purification strategies are effective for removing common byproducts (e.g., unreacted starting materials) in this compound synthesis?

- Methodological Answer :

- Liquid-liquid extraction : Separate polar impurities (e.g., residual 4-hydroxybenzoic acid) using a water-ethyl acetate biphasic system.

- Recrystallization : Use ethanol/water (7:3) to precipitate high-purity product.

- Preparative HPLC : Apply a C18 column with acetonitrile/water (60:40) mobile phase to resolve closely eluting impurities .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.

- Monitor degradation via HPLC-UV (λ = 254 nm) and mass spectrometry to detect hydrolysis products (e.g., 4-but-2-ynyloxybenzoic acid). Use Karl Fischer titration to quantify moisture uptake in hygroscopic samples .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- LC-MS/MS : Use a reverse-phase C18 column with electrospray ionization (ESI+) for high sensitivity (LOQ ~1 ng/mL).

- Calibration curves : Prepare standards in the matrix of interest (e.g., plasma) to account for matrix effects. Validate precision (RSD <15%) and accuracy (80–120% recovery) per ICH guidelines .

Advanced Research Questions

Q. How can researchers investigate the electronic properties of this compound to predict its reactivity in catalytic reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Fukui indices. Compare computational results with experimental cyclic voltammetry data (e.g., oxidation peaks at ~1.2 V vs. Ag/AgCl) to validate electron-donating/withdrawing effects of substituents .

Q. What strategies resolve contradictions between experimental and computational vibrational spectra of this compound?

- Methodological Answer :

- Anharmonic corrections : Apply second-order perturbation theory (VPT2) to DFT-calculated frequencies to account for overestimated harmonic modes.

- Solvent effects : Simulate spectra in polarizable continuum models (e.g., DMSO) to match experimental conditions.

- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous bands (e.g., O-H vs. C-H stretches) .

Q. How can this compound be derivatized to study its potential biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Click chemistry : Functionalize the alkyne group with azide-bearing probes (e.g., fluorescein-azide) via Cu(I)-catalyzed cycloaddition for imaging studies.

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl or nitro groups to modulate lipophilicity and target affinity. Validate activity via kinase inhibition assays (IC₅₀ determination) .

Q. What metabolic pathways are hypothesized for this compound in mammalian systems, and how can they be validated?

- Methodological Answer :

- In vitro incubation : Expose the compound to liver microsomes (e.g., human S9 fraction) and identify metabolites via HRMS (mass error <5 ppm).

- Isotope tracing : Use ¹³C-labeled methyl groups to track demethylation pathways. Confirm esterase-mediated hydrolysis using inhibitors like phenylmethylsulfonyl fluoride (PMSF) .

Q. How can researchers design experiments to analyze the compound’s interactions with lipid bilayers or protein targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a sensor chip to measure binding affinity (KD values).

- Molecular dynamics (MD) simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) over 100-ns trajectories to assess permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.